REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].[OH-].[Na+].[CH3:13]OS([O-])(=O)=O.C([S+](C)C)CCCCCCCCCCC.C1(C)C=CC=CC=1>O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]1[O:7][CH2:13]1 |f:1.2,3.4|
|
Name
|
|
Quantity
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13.4 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)[O-].C(CCCCCCCCCCC)[S+](C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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Ice is then added
|
Type
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CUSTOM
|
Details
|
the organic phase is separated
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Type
|
WASH
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Details
|
washed with water (3×50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The above product is recovered from the thus obtained residue by distillation at 135°-140° C.
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C2CO2)C=CC1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |